molecular formula C12H22O4 B1680942 Dimethyl sebacate CAS No. 106-79-6

Dimethyl sebacate

Cat. No.: B1680942
CAS No.: 106-79-6
M. Wt: 230.3 g/mol
InChI Key: ALOUNLDAKADEEB-UHFFFAOYSA-N
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Description

Dimethyl sebacate (DMS), with the chemical formula C₁₂H₂₂O₄ (CAS RN: 106-79-6), is the dimethyl ester of sebacic acid (decanedioic acid). It is synthesized via esterification of sebacic acid with methanol, often catalyzed by enzymes like lipases or chemical catalysts such as titanium butoxide . DMS is a colorless to pale yellow liquid at room temperature, with a melting point of 23.3°C and a boiling point of 158°C at 10 mmHg .

Preparation Methods

Dimethyl sebacate is typically synthesized through the esterification of sebacic acid with methanol. The process involves mixing sebacic acid with methanol in the presence of a catalyst, such as sulfuric acid or a solid acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through a rectification process . Industrial production methods often use solid acid catalysts, which can be recycled, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Dimethyl sebacate undergoes various chemical reactions, including:

Common reagents used in these reactions include methanol, sulfuric acid, and 2-ethylhexanol. The major products formed from these reactions are sebacic acid, methanol, and various sebacate esters .

Scientific Research Applications

Plasticizers

Dimethyl sebacate is primarily used as a plasticizer for various polymers, enhancing flexibility and durability. It is particularly effective in:

  • Nitrocellulose
  • Vinyl Resins
  • Synthetic Rubber

DMS improves the processing characteristics and final properties of these materials, making it essential in the production of flexible films and coatings .

Light Stabilizers

DMS serves as a key intermediate in synthesizing hindered amine light stabilizers (HALS), which protect polymers from degradation due to UV exposure. These stabilizers are widely used in:

  • Polyethylene
  • Polypropylene
  • Polyvinyl Chloride (PVC)

HALS derived from DMS are recognized for their superior performance and longevity compared to traditional stabilizers .

Synthesis of Advanced Materials

DMS is utilized in the development of biodegradable polymers and other advanced materials. For instance, studies have shown that it can be combined with other compounds to create polyhydroxyalkanoates, which are environmentally friendly alternatives to conventional plastics .

Solvent Properties

As a solvent, DMS is effective for various resins and rubbers. Its ability to dissolve cellulosic resins makes it valuable in the formulation of paints and coatings, where it enhances the application properties .

Use in Coatings

A case study demonstrated that incorporating this compound into automotive paints improved the flexibility and adhesion properties significantly compared to traditional formulations. The study highlighted its role in enhancing the durability of coatings under harsh environmental conditions .

Biodegradable Polymer Development

Research exploring the synthesis of biodegradable polymers using DMS indicated that when combined with 1,4-butanediol in ionic liquids, it produced materials with promising mechanical properties suitable for packaging applications . This approach addresses environmental concerns associated with conventional plastic waste.

Market Trends and Future Directions

The demand for this compound is expected to grow due to increasing regulatory pressures on phthalate-based plasticizers and a shift towards sustainable materials. Industries are exploring DMS as a safer alternative that meets performance requirements without compromising safety standards.

Summary Table of Applications

Application AreaSpecific UsesBenefits
PlasticizersNitrocellulose, Vinyl ResinsEnhanced flexibility and durability
Light StabilizersHALS productionProtection against UV degradation
SolventsPaints, CoatingsImproved application properties
Biodegradable PolymersSynthesis with 1,4-BDOEnvironmentally friendly alternatives

Mechanism of Action

Dimethyl sebacate functions primarily as a plasticizer and stabilizer. As a plasticizer, it increases the plasticity and fluidity of materials, particularly synthetic polymers. In its role as a stabilizer, it helps protect surfaces and pigments from photo-degradation by deactivating free radicals . The molecular targets and pathways involved include the stabilization of polymer chains and the prevention of oxidative damage.

Comparison with Similar Compounds

Dimethyl sebacate belongs to the family of aliphatic diesters. Its properties and applications are influenced by chain length, ester group size, and structural features (e.g., aromatic vs. aliphatic). Below is a comparative analysis with structurally related compounds:

Physical and Thermal Properties

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Key Features References
This compound C₁₂H₂₂O₄ 23.3 158 (10 mmHg) Aliphatic, C10 chain, high solvency
Dimethyl Terephthalate C₁₀H₁₀O₄ 140.2 288 Aromatic, π-π stacking, high Tm
Dimethyl Succinate C₆H₁₀O₄ 10.1 196 Short-chain (C4), low viscosity
Dimethyl Suberate C₁₀H₁₈O₄ -16.2 295 Medium-chain (C8), low Tm
Diethyl Sebacate C₁₄H₂₆O₄ -45 333 Larger ester groups, lower volatility
Bis(2-ethylhexyl) Sebacate C₂₆H₅₀O₄ -55 248 (5 mmHg) Branched ester, plasticizer for PVC

Structural Insights :

  • Chain Length : Longer aliphatic chains (e.g., DMS’s C10) reduce melting points compared to shorter chains (e.g., dimethyl succinate, C4) due to decreased crystallinity .
  • Aromatic vs. Aliphatic : Dimethyl terephthalate (aromatic) exhibits a significantly higher Tm (140.2°C) than DMS (23.3°C) due to rigid π-π interactions .
  • Ester Group Size : Larger ester groups (e.g., diethyl sebacate) lower volatility and enhance thermal stability, making them suitable for high-temperature applications .

Research Findings and Trends

  • Light Stabilizers : DMS-based HALS dominate the market due to superior UV resistance compared to benzoate-based stabilizers .
  • Market Growth : The global sebacic acid derivatives market, driven by DMS demand in plastics and coatings, is projected to grow at 4.8% CAGR (2021–2027) .

Biological Activity

Dimethyl sebacate (DMS), a diester derived from sebacic acid and methanol, is recognized for its diverse applications in various fields, including biomedicine, food technology, and material science. This article explores the biological activity of this compound, focusing on its biochemical properties, potential toxicity, biodegradability, and applications in tissue engineering.

This compound has the molecular formula C12H22O4C_{12}H_{22}O_4 and is classified as a fatty acid methyl ester. Its structure consists of two methoxy groups attached to a sebacic acid backbone, contributing to its unique properties as a plasticizer and biodegradable compound .

1. Biodegradability:
DMS is known for its biodegradability, which is crucial for environmental sustainability. Studies indicate that short-chain alkyl diesters like DMS undergo rapid biodegradation in aerobic environments, with degradation rates exceeding 95% within 28 days . This property makes it suitable for applications where environmental impact is a concern.

2. Toxicological Profile:
Toxicity assessments have shown that DMS has a favorable safety profile. In various studies involving animal models, no significant adverse reproductive or developmental effects were observed at high doses (up to 4000 mg/kg/day) during oral administration . The No Observed Adverse Effect Level (NOAEL) was established at 500 mg/kg/day, indicating its relative safety for use in consumer products .

Biological Applications

1. Tissue Engineering:
DMS has been extensively researched for its applications in tissue engineering due to its biocompatibility and mechanical properties. Poly(glycerol sebacate) (PGS), a polymer synthesized from glycerol and sebacic acid, has shown promising results in various biomedical applications. PGS exhibits non-immunogenic properties and minimal inflammatory responses when implanted in vivo . Its mechanical properties can be tailored to meet specific requirements for soft tissue regeneration, making it an ideal scaffold material for applications such as nerve and cardiac tissue engineering .

2. Drug Delivery Systems:
The incorporation of DMS into drug delivery systems has been investigated due to its ability to enhance the solubility and bioavailability of hydrophobic drugs. The polymeric formulations utilizing DMS have demonstrated controlled release profiles, which are beneficial for therapeutic applications .

Case Studies

Case Study 1: Biocompatibility of PGS
A study evaluated the biocompatibility of PGS synthesized from DMS in Sprague-Dawley rats. The results showed that PGS scaffolds were completely degraded after 60 days with minimal fibrous capsule formation, indicating low immunogenicity and good integration with surrounding tissues .

Case Study 2: Biodegradation Rates
In vitro studies on PGS disks revealed a degradation rate of approximately 17% after immersion in phosphate-buffered saline (PBS) at 37°C over 60 days. This degradation was accelerated in vivo due to enzymatic activity, highlighting the importance of environmental conditions on polymer stability .

Summary Table of Biological Activities

Property Observation
Chemical Structure Diester (C12H22O4)
Biodegradability >95% degradation in 28 days
Toxicity (NOAEL) 500 mg/kg/day
Applications Tissue engineering, drug delivery
Biocompatibility Non-immunogenic, minimal inflammation

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dimethyl sebacate in laboratory settings, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves esterification of sebacic acid with methanol under acid catalysis. Key steps include refluxing with a Dean-Stark trap for water removal (to drive the reaction) . Purity verification requires gas chromatography (GC) for quantifying residual reactants and nuclear magnetic resonance (NMR) for structural confirmation. For high-purity applications (>99%), fractional distillation or recrystallization may be necessary, with light transmittance analysis (e.g., at 425 nm) to assess clarity .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • FTIR : Identifies ester functional groups (C=O stretch ~1740 cm⁻¹, C-O stretch ~1240 cm⁻¹).
  • NMR : ¹H NMR peaks at δ 3.65 ppm (methoxy groups) and δ 1.2–1.6 ppm (methylene chains) confirm structure .
  • GC-MS : Detects volatile impurities; retention times should align with reference standards.
    Data interpretation requires calibration against certified standards and statistical validation (e.g., triplicate runs for reproducibility) .

Q. How should researchers conduct a systematic literature review on this compound’s applications in polymer science?

  • Methodological Answer : Use discipline-specific search terms (e.g., "this compound AND plasticizer," "polyester synthesis") across databases like SciFinder and PubMed. Prioritize peer-reviewed journals and gray literature (e.g., EPA reports) . Exclude non-relevant studies using criteria such as irreproducible methods or lack of physicochemical data . Document screening processes transparently to avoid bias .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s role as a biodegradable plasticizer?

  • Methodological Answer :

  • Variables : Compare mechanical properties (e.g., tensile strength, flexibility) of polymers with/without this compound.
  • Controls : Use established plasticizers (e.g., dibutyl sebacate) for benchmarking.
  • Degradation Studies : Simulate environmental conditions (e.g., soil burial, UV exposure) and quantify mass loss via thermogravimetric analysis (TGA) .
    Ensure sample homogeneity and report uncertainties in measurement instruments (e.g., ±2% for TGA) .

Q. How can researchers address discrepancies in reported physicochemical properties of this compound across different studies?

  • Methodological Answer :

  • Data Validation : Cross-check experimental conditions (e.g., temperature, solvent purity) that may affect properties like solubility or viscosity.
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, highlighting outliers and methodological inconsistencies .
  • Reproducibility Tests : Replicate key experiments under standardized conditions (e.g., ASTM protocols) .

Q. What strategies mitigate interference from this compound’s byproducts in chromatographic analysis?

  • Methodological Answer :

  • Column Selection : Use polar stationary phases (e.g., PEG-based) to separate esters from acidic byproducts.
  • Derivatization : Convert residual sebacic acid to volatile esters (e.g., with BF₃-methanol) for clearer GC peaks .
  • Blank Runs : Subtract background signals from solvents/catalysts. Document detection limits (e.g., 0.1% for GC) .

Q. How can researchers ensure the reproducibility of this compound-based polymer blends in interdisciplinary studies?

  • Methodological Answer :

  • Detailed Protocols : Specify mixing ratios, curing times, and equipment (e.g., twin-screw extruder settings) .
  • Data Sharing : Publish raw rheological data (e.g., viscosity vs. shear rate) in supplementary materials.
  • Collaborative Validation : Partner with independent labs to verify results, addressing variables like humidity or batch-to-batch variation .

Q. What computational modeling approaches are suitable for predicting the environmental fate of this compound?

  • Methodological Answer :

  • QSPR Models : Predict biodegradation rates using descriptors like logP (octanol-water partition coefficient) and molecular weight .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aqueous interfaces .
    Validate models against experimental data (e.g., OECD 301B biodegradation tests) .

Q. Tables for Quick Reference

Key Property Analytical Method Typical Value Reference
Melting PointDSC24–26°C
Density (20°C)Pycnometer1.05 g/cm³
LogP (Octanol-Water)Shake-Flask Method4.2 ± 0.3

Properties

IUPAC Name

dimethyl decanedioate
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InChI

InChI=1S/C12H22O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h3-10H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ALOUNLDAKADEEB-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC(=O)OC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H22O4
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DSSTOX Substance ID

DTXSID1026740
Record name Dimethyl decanedioate
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Molecular Weight

230.30 g/mol
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Physical Description

White solid; mp = 25-28 deg C; [Alfa Aesar MSDS]
Record name Dimethyl sebacate
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CAS No.

106-79-6
Record name Dimethyl sebacate
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Record name Sebacic acid dimethyl ester
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Record name DIMETHYL SEBACATE
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Record name Dimethyl sebacate
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Synthesis routes and methods

Procedure details

In operation of the cell, anolyte was pumped by means of a syringe pump to the anolyte channel and through the porous anode and catholyte was pumped by means of another syringe pump to the cathode cavity of the cell and through the porous cathode. The anolyte consisted of a 0.1 M solution of tetramethyl ammonium monomethyl adipate ##STR5## in a solution composed of 90% by volume of acetonitrile and 10% by volume of water. The catholyte consisted of a 0.1 M solution of the same amine as above in a solution of 90% by volume of acetonitrile and 10% by volume of water to which solution was added 10% by volume of ethyl acrylate. Both anolyte and catholyte were caused to flow through their respective electrodes at the rate of 6 milliliters (mls) per minute. In carrying out the electrolytic reaction 1 Ampere of current was supplied to the anode--providing 0.2 A/geometric cm2. At the start of and during the course of the electrolytic reaction a solvent-electrolyte consisting of the above amine in 9cetonitrile and water solution was pumped upward through the channel between the anode and cathode at the rate of 20 mls/min., thus effectively preventing the anolyte from contacting the cathode and the catholyte from contacting the anode. The liquid exiting from the cell was collected and analyzed, and it was found that an 87% yield of dimethyl sebacate (from the monomethyl adipate) was obtained at 35% current efficiency. Also, an 84% yield of diethyl adipate (from the ethyl acrylate) was obtained at 61% current efficiency. No radical adducts were noted in the effluent from the cell.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethyl sebacate
Dimethyl sebacate
Dimethyl sebacate
Dimethyl sebacate

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